2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide

Lipophilicity Membrane permeability ADME prediction

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide (CAS 1247435-25-1) is a synthetic, small-molecule pyrazole amide derivative with the molecular formula C₉H₁₅BrN₄O and a molecular weight of 275.15 g/mol. The compound features a 3-amino-4-bromo-1H-pyrazole core linked via its N1 position to an N-isopropylpropanamide side chain.

Molecular Formula C9H15BrN4O
Molecular Weight 275.15 g/mol
Cat. No. B13644420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide
Molecular FormulaC9H15BrN4O
Molecular Weight275.15 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C(C)N1C=C(C(=N1)N)Br
InChIInChI=1S/C9H15BrN4O/c1-5(2)12-9(15)6(3)14-4-7(10)8(11)13-14/h4-6H,1-3H3,(H2,11,13)(H,12,15)
InChIKeyGQBXYVOLDYHJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide: Chemical Identity and Physicochemical Baseline for Research Sourcing


2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide (CAS 1247435-25-1) is a synthetic, small-molecule pyrazole amide derivative with the molecular formula C₉H₁₅BrN₄O and a molecular weight of 275.15 g/mol [1]. The compound features a 3-amino-4-bromo-1H-pyrazole core linked via its N1 position to an N-isopropylpropanamide side chain . It belongs to a class of halogenated pyrazole amides investigated as kinase inhibitor scaffolds and androgen receptor pathway modulators [2]. This compound is supplied as a research chemical (typical purity ≥97%) for use as a synthetic building block, a biochemical probe, or a reference standard in drug discovery and chemical biology, and is not intended for direct therapeutic application .

Why N-Alkyl Chain Length and Regiochemistry Preclude Direct Substitution of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide in Target-Focused Assays


Within the 3-amino-4-bromo-1H-pyrazole amide series, subtle variations in the N-alkyl amide substituent and the propanoic linker position can drastically alter target engagement, selectivity, and pharmacokinetic behavior. The target compound's N-isopropyl group confers a distinct steric and electronic profile compared to smaller N-methyl or N-ethyl analogs, influencing both hydrogen-bonding capacity and the energy barrier for rotation around the amide bond [1]. Furthermore, its alpha-substituted propanamide linker is regioisomeric with the 3-(pyrazol-1-yl)propanamide series (e.g., CAS 1248321-76-7), where the different spatial relationship between the pyrazole core and the amide moiety can lead to divergent binding modes in androgen receptor (AR) and kinase targets, as demonstrated in structurally related pyrazolylpropanamide SAR studies [2]. Consequently, sourcing the precise regioisomer and specific N-isopropyl derivative is essential to maintain structure-activity relationship integrity, and generic 'bromo-aminopyrazole amide' substitution risks invalidating comparative biological evaluation.

Quantitative Differentiation Evidence for 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide Against Closest Structural Analogs


Enhanced Computed Lipophilicity (XLogP3) of the N-Isopropyl Derivative Relative to N-Methyl and N-Ethyl Analogs

The computed partition coefficient (XLogP3-AA) for 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide is 1.2, representing an increase of +0.8 log units over the N-methyl analog (XLogP3 = 0.4, CAS 1249595-40-1) and +0.4 log units over the N-ethyl analog (XLogP3 = 0.8, CAS 1251047-60-5) [1]. This systematic increase in lipophilicity with N-alkyl chain branching is consistent with the larger hydrophobic surface area of the isopropyl group. The target compound's XLogP3 value falls within the optimal range (1–3) frequently associated with balanced aqueous solubility and passive membrane permeability, a critical parameter for cell-based assay performance and preliminary ADME profiling in drug discovery campaigns [2].

Lipophilicity Membrane permeability ADME prediction

Increased Molecular Flexibility: Rotatable Bond Count Distinguishes the Isopropyl Propanamide Scaffold from N-Methyl Congeners

The target compound possesses 3 rotatable bonds, compared to 2 rotatable bonds in the N-methyl analog (CAS 1249595-40-1) [1]. This difference arises from the isopropyl amide group, which introduces an additional freely rotating C–C bond. While the N-ethyl analog (CAS 1251047-60-5) also has 3 rotatable bonds, the branched isopropyl group imposes a higher rotational energy barrier than the linear ethyl chain, restricting the accessible conformational ensemble and potentially reducing entropic penalty upon target binding [2]. This balance between the number of rotatable bonds and conformational restriction is a key design criterion in fragment-based drug discovery and scaffold optimization.

Conformational flexibility Ligand binding entropy Chemical probe design

Regioisomeric Differentiation: 2-(Pyrazol-1-yl)propanamide vs. 3-(Pyrazol-1-yl)propanamide Scaffold Impacts Linker Geometry and Target Recognition

The target compound is a 2-substituted propanamide (α-carbon linker), which is regioisomeric with 3-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide (CAS 1248321-76-7, β-carbon linker) [1]. These two regioisomers share identical molecular weight (275.15 g/mol) and formula but differ in the distance and angle between the pyrazole core and the terminal amide. Patent SAR data on pyrazolylpropanamide AR degraders reveals that the α-linker regioisomers place the amide moiety in a distinctly different vector relative to the hinge-binding pyrazole, which can be the critical determinant between potent AR antagonism (IC₅₀ < 100 nM) and inactivity (IC₅₀ > 10 µM) in enzalutamide-resistant prostate cancer cell lines [2]. The target compound thus provides an α-substituted scaffold for exploring SAR around this positional isomer series.

Regiochemistry Androgen receptor Structure-activity relationship

Topological Polar Surface Area (TPSA) Consistency Enables Focused Permeability Screening Across the N-Isopropyl Series

The target compound maintains a Topological Polar Surface Area (TPSA) of 72.9 Ų, identical to that of the N-methyl (CAS 1249595-40-1) and N-ethyl (CAS 1251047-60-5) analogs [1]. This constancy arises because the pyrazole core and amide functional groups—the primary contributors to polarity—are unchanged across the series. With a TPSA value well below the 140 Ų threshold commonly associated with poor oral absorption and below the 90 Ų guideline for blood-brain barrier penetration, the compound is predicted to possess favorable intrinsic permeability characteristics [2]. This uniform TPSA across the N-alkyl series allows researchers to attribute any differential cellular potency or ADME outcome directly to lipophilicity and steric effects of the N-alkyl group, rather than confounding changes in polar surface area, making the target compound a clean comparator within a matched-series analysis.

TPSA Passive permeability Blood-brain barrier penetration prediction

Hydrogen Bond Donor/Acceptor Profile Matches Lead-Like Chemical Space for Downstream Optimization

With 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), the target compound satisfies the 'Rule of Three' criteria commonly used to identify fragment hits or lead-like starting points (HBD ≤ 3, HBA ≤ 3) [1][2]. This low HBD/HBA count, combined with its molecular weight of 275.15 g/mol, places the compound in an attractive region of chemical space where additional functionalization for potency optimization can occur without rapidly exceeding drug-likeness thresholds. In contrast, many commercial kinase inhibitor scaffolds with higher molecular weight (MW > 350) and elevated HBD/HBA counts pose significant challenges for subsequent multiparameter optimization.

Lead-likeness Fragment-based drug discovery Rule of Three compliance

Evidence-Backed Application Scenarios for Procuring 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide


Constructing Matched Molecular Pairs for Lipophilic Efficiency (LipE) Optimization in Kinase or AR-Targeted Series

Researchers designing a matched molecular pair (MMP) analysis within a bromo-aminopyrazole amide series require the N-isopropyl derivative to serve as the higher-lipophilicity partner. As established in Section 3, Evidence Item 1, the target compound's XLogP3 of 1.2 represents a controlled +0.8 log unit increase over the N-methyl analog, while TPSA remains invariant at 72.9 Ų (Evidence Item 4). This MMP enables the calculation of LipE (lipophilic efficiency) for any biological activity endpoint, allowing the medicinal chemistry team to determine whether increased potency compensates for the added lipophilicity. Procuring 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide alongside its N-methyl (CAS 1249595-40-1) and N-ethyl (CAS 1251047-60-5) counterparts thus supports a systematic, data-driven scaffold optimization workflow. [1]

Probing α-Linker Regioisomeric Preference in Androgen Receptor Degrader (SARD) Programs

In selective androgen receptor degrader (SARD) development, the spatial relationship between the pyrazole hinge-binding motif and the amide terminus critically dictates target engagement. As described in Section 3, Evidence Item 3, the target compound is an α-substituted propanamide, regioisomeric with the β-substituted 3-(pyrazol-1-yl)propanamide (CAS 1248321-76-7). Patent literature demonstrates that analogous α- vs. β-linker pairs exhibit >100-fold potency differences in AR-driven enzalutamide-resistant prostate cancer models. Sourcing the 2-substituted variant (CAS 1247435-25-1) is therefore essential for research groups mapping the SAR landscape of this specific regioisomeric series and seeking to avoid the distinct pharmacological profile of the β-linker isomer. [2]

Serving as a Reference Standard for Analytical Method Development and Metabolite Identification in in vitro ADME Studies

The target compound's well-defined physicochemical signature—XLogP3 1.2, TPSA 72.9 Ų, and a distinct N-isopropyl amide moiety (Section 3, Evidence Items 1 and 4)—facilitates its use as a reference standard during LC-MS/MS method development for in vitro metabolic stability assays. Its isopropyl group generates characteristic fragmentation patterns (loss of 43 Da for the isopropyl radical) that aid in the structural identification of oxidative metabolites. As a halogenated compound, the distinctive bromine isotope pattern (¹⁹⁷Br:¹⁸¹Br, ~1:1 ratio) further simplifies mass spectrometric detection and tracking in complex biological matrices, a property shared with its N-methyl and N-ethyl analogs but offering a unique retention time for chromatographic separation. [1]

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